molecular formula C11H21NO4 B8011484 rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate

rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate

Cat. No.: B8011484
M. Wt: 231.29 g/mol
InChI Key: FRDGZGPPARLECT-DTWKUNHWSA-N
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Description

rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C10H19NO4. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like NaH or K2CO3.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It can be used to introduce the oxan-4-yl group into larger molecules, which can be useful in the synthesis of complex organic compounds.

Biology: In biological research, this compound can be used as a protecting group for amines. Protecting groups are used to temporarily mask reactive sites in molecules during multi-step synthesis processes.

Medicine: The compound may have potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it can act as a protecting group, temporarily masking reactive sites to prevent unwanted reactions during synthesis.

Comparison with Similar Compounds

  • tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate
  • tert-butyl N-[(3S,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate

Comparison: rac-tert-butyl N-[(3R,4S)-3-(hydroxymethyl)oxan-4-yl]carbamate is unique due to its specific stereochemistry and the presence of both enantiomers. This racemic mixture can exhibit different reactivity and properties compared to its individual enantiomers. The presence of the oxan-4-yl group also imparts unique chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-(hydroxymethyl)oxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-4-5-15-7-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDGZGPPARLECT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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